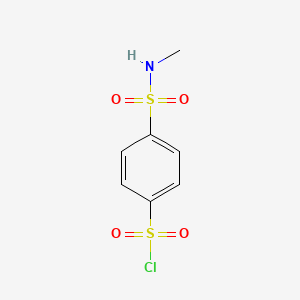

4-(Methylsulfamoyl)benzene-1-sulfonyl chloride

CAS No.: 247186-99-8

Cat. No.: VC7231890

Molecular Formula: C7H8ClNO4S2

Molecular Weight: 269.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 247186-99-8 |

|---|---|

| Molecular Formula | C7H8ClNO4S2 |

| Molecular Weight | 269.71 |

| IUPAC Name | 4-(methylsulfamoyl)benzenesulfonyl chloride |

| Standard InChI | InChI=1S/C7H8ClNO4S2/c1-9-15(12,13)7-4-2-6(3-5-7)14(8,10)11/h2-5,9H,1H3 |

| Standard InChI Key | BYFIYJHEXYSWEU-UHFFFAOYSA-N |

| SMILES | CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl |

Introduction

Structural and Functional Characteristics

4-(Methylsulfamoyl)benzene-1-sulfonyl chloride (CAS: 247186-99-8) is an aromatic compound with the molecular formula . Its structure consists of a benzene ring substituted at the 1- and 4-positions with sulfonyl chloride () and methylsulfamoyl () groups, respectively. The sulfonyl chloride group confers high electrophilicity, enabling nucleophilic substitution reactions, while the methylsulfamoyl moiety contributes to hydrogen-bonding interactions, influencing solubility and biological activity .

The compound’s reactivity is governed by the electron-withdrawing nature of the sulfonyl groups, which polarize the aromatic ring and direct subsequent substitutions to meta positions. X-ray crystallography of analogous sulfonamides reveals planar configurations with bond lengths consistent with resonance stabilization between the sulfur centers and aromatic system .

Synthetic Methodologies

Industrial Production

Industrial synthesis emphasizes continuous flow processes to enhance efficiency. A patented method for 4-methylsulfonyl derivatives involves:

-

Reduction-Methylation Cascade: 4-Toluenesulfonyl chloride undergoes reduction with sodium sulfite () in alkaline media, followed by gas-phase methylation using chloromethane () at 60–90°C and 2.6–3.0 MPa . Purification via recrystallization from ethylene dichloride yields products with >95% purity .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The sulfonyl chloride group reacts vigorously with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. For example, coupling with 2-indanylamine hydrochloride in ethanol produces N-(2-indanyl)-4-(N-methylamino)benzenesulfonamide in 95% yield .

Mechanistic Insight:

Oxidation and Reduction

-

Oxidation: Strong oxidizing agents (e.g., ) convert methylsulfamoyl groups to sulfonic acids () under acidic conditions.

-

Reduction: Catalytic hydrogenation () reduces sulfonyl chlorides to thiols (), though competing dechlorination may occur .

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions for analogous sulfonamides include:

Nuclear Magnetic Resonance

NMR (DMSO-d, 400 MHz):

-

Aromatic protons: 7.2–7.8 ppm (multiplet, 4H)

-

Methylsulfamoyl N–H: 10.9 ppm (singlet, 1H)

NMR:

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor to sulfonamide-based inhibitors targeting carbonic anhydrase and matrix metalloproteinases. Structural analogs demonstrate IC values <1 μM against bacterial enzymes .

Materials Science

Functionalization of polymers with sulfonamide groups enhances proton conductivity in fuel cell membranes. Grafting onto poly(ether ether ketone) increases ionic conductivity to 0.12 S/cm at 80°C .

Bioconjugation

Site-specific modification of lysine residues in proteins enables the study of allosteric regulation. Conjugation efficiencies >80% are achieved using 10 mM substrate in pH 7.4 buffers .

| Parameter | Specification |

|---|---|

| UN Number | UN3261 |

| Packing Group | II |

| Hazard Class | 8 (Corrosive) |

| Transport | Excepted Quantity (Air) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume